Hydroxyzine

Description

Overview of Hydroxyzine as a Pharmaceutical Agent

This compound is classified as a first-generation histamine (B1213489) H₁-receptor antagonist belonging to the diphenylmethane (B89790) and piperazine (B1678402) classes of chemicals. nih.govguidetopharmacology.orgwikipedia.org It is recognized for exhibiting sedative, anxiolytic, and antiemetic properties. nih.govwikipedia.orgdrugbank.com Its primary mechanism of action involves potent and selective inverse agonism at the histamine H₁ receptor. wikipedia.org This action is primarily responsible for its antihistamine and sedative effects. wikipedia.org Beyond its effects on H₁ receptors, research indicates that this compound also acts as a weaker antagonist at other receptors, including the serotonin (B10506) 5-HT₂A receptor, the dopamine (B1211576) D₂ receptor, and the α₁-adrenergic receptor. wikipedia.org The anxiolytic effects of this compound are thought to be linked to its antiserotonergic activity, similar to atypical antipsychotics. wikipedia.org this compound readily crosses the blood-brain barrier, exerting effects within the central nervous system. wikipedia.org

Historical Context of this compound Synthesis and Initial Research

This compound was first synthesized in 1955 by the biopharmaceutical company Union Chimique Belge. nih.govdrugbank.comima-india.org Its commercialization in the United States was later authorized by Pfizer. ima-india.org Initial research into this compound focused on its antihistaminic properties and its potential as a tranquilizer. nih.gov Early studies explored its effects on neuronal activity in subcortical areas, suggesting a mechanism for its anxiolytic action distinct from cortical depression. nih.gov A myorelaxant activity was also demonstrated experimentally during this initial research phase. nih.gov The drug was approved for use in the United States in 1957. nih.gov

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly since its initial synthesis. While its role as a potent H₁-receptor antagonist for allergic conditions like pruritus and urticaria has remained a consistent area of study, research has expanded to explore its effects on the central nervous system in greater detail. nih.govdrugbank.comima-india.org The understanding of its anxiolytic properties has deepened, with studies investigating its impact on generalized anxiety disorder. nih.govwikipedia.orgima-india.orgresearchgate.netnih.gov Research has also delved into its sedative effects and potential use for insomnia, although findings in this area have shown mixed efficacy and highlight the development of tolerance to CNS effects over time. wikipedia.orgresearchgate.net Furthermore, investigations into this compound's interactions with other receptor systems, such as serotonin and dopamine receptors, have provided a more comprehensive view of its pharmacological profile and its potential in addressing conditions beyond allergies and anxiety. wikipedia.org More recent research has even explored the potential of this compound derivatives in novel applications, such as anti-cancer activities. nih.gov

Scope and Significance of Current this compound Research

Current academic research on this compound spans a variety of areas, reflecting its diverse pharmacological actions. Studies continue to investigate its efficacy in managing pruritus and allergic conditions, often comparing it with newer generation antihistamines. ima-india.org Its role in anxiety management remains a significant focus, with research exploring its comparative effectiveness against other anxiolytics. wikipedia.orgresearchgate.netnih.govfrontiersin.org The sedative properties of this compound are still being examined, particularly in the context of sleep disorders and as a pre-operative sedative. wikipedia.orgima-india.orgresearchgate.net

Beyond these established uses, current research is exploring novel applications and mechanisms. For instance, studies are investigating the potential of this compound and its derivatives in areas such as brain inflammation and conditions like Autism Spectrum Disorders, linking its H₁ antagonism to the reduction of neuroinflammation and subsequent symptom relief. scitechnol.com Research is also being conducted on the synthesis and evaluation of novel this compound derivatives for potential therapeutic uses, including as androgen receptor antagonists with potential anti-cancer activities. nih.gov The pharmacokinetics and metabolism of this compound, including the formation of its active metabolite cetirizine (B192768), continue to be subjects of research to better understand its duration of action and interactions. wikipedia.orgdrugbank.commims.com

The significance of current this compound research lies in its potential to optimize existing therapeutic uses, uncover new applications, and contribute to a deeper understanding of the complex interplay between histamine and other neurotransmitter systems in various physiological and pathological states.

Research Findings Summary Table:

| Research Area | Key Findings | Relevant Citations |

| Histamine H₁ Antagonism | Potent and selective inverse agonist activity; responsible for antihistamine and sedative effects. wikipedia.org Effective in reducing wheal and flare. | wikipedia.org |

| Anxiolytic Properties | Linked to antiserotonergic effects; effective in treating generalized anxiety disorder, comparable to some benzodiazepines and buspirone (B1668070). wikipedia.orgima-india.orgresearchgate.netnih.gov | wikipedia.orgima-india.orgresearchgate.netnih.gov |

| Sedative Effects | Used for insomnia and sedation; tolerance can develop; mixed efficacy for sleep maintenance. wikipedia.orgresearchgate.netsleepstation.org.uk | wikipedia.orgresearchgate.netsleepstation.org.uk |

| Pruritus Management | Effective in managing pruritus associated with allergic conditions; considered potent. nih.govima-india.org | nih.govima-india.org |

| Effects on CNS | Crosses the blood-brain barrier; exerts effects in the central nervous system. wikipedia.org Sedative properties likely occur at the subcortical level. drugbank.com | wikipedia.orgdrugbank.com |

| Novel Applications (e.g., ASD) | Potential role in reducing brain inflammation and alleviating symptoms in conditions like Autism Spectrum Disorders. scitechnol.com | scitechnol.com |

| Novel Derivatives Research | Synthesis and evaluation of derivatives for potential new therapeutic uses, including anti-cancer activity. nih.gov | nih.gov |

Pharmacokinetic Data (Selected):

| Parameter | Value (Adults) | Citation |

| Time to peak plasma concentration (oral) | Approx. 2 hours | drugbank.commims.com |

| Volume of distribution | Approx. 16 ± 3 L/kg | drugbank.commims.com |

| Elimination half-life | Reportedly 14-25 hours (average ~20 hours) | drugbank.com |

| Elimination half-life (Cetirizine, active metabolite) | Approx. 20 hours | mims.com |

| Metabolism | Primarily in the liver by CYP3A4 and CYP3A5 | drugbank.commims.comgenome.jp |

Structure

2D Structure

3D Structure

Properties

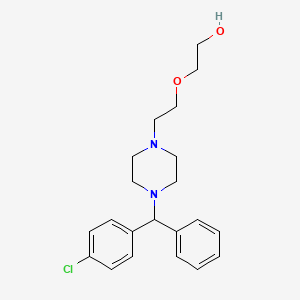

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDWXGKKHFNSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10246-75-0 (pamoate), 2192-20-3 (di-hydrochloride) | |

| Record name | Hydroxyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023137 | |

| Record name | Hydroxyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

220 °C at 0.5 mm Hg | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crystals; MP 193 °C; Bitter taste. Solubility in mg/mL: water <700; chloroform 60; acetone 2; ether <0.1. Solutions are unstable to intense UV light. /Hydroxyzine dihydrochloride/, White powder; odorless; melts with decomp at about 200 °C; 1 g sol in about 11 mL chloroform; slightly sol in acetone; practically insol in ether /Hydrochloride/, Light-yellow powder; practically odorless; practically insol in methanol /Pamoate/, 9.14e-02 g/L | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(RS)-1-[(4-clorophenyl)phenylmethyl]piperazine, decloxizine | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil | |

CAS No. |

68-88-2 | |

| Record name | (±)-Hydroxyzine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyzine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyzine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S50YM8OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200C, 190 °C | |

| Record name | Hydroxyzine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxyzine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014697 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacodynamics of Hydroxyzine: Receptor Level Interactions and Cellular Mechanisms

Histamine (B1213489) H1 Receptor Antagonism of Hydroxyzine

This compound's primary mechanism of action involves its interaction with the histamine H1 receptor. This interaction is crucial for its antihistaminic and sedative properties.

Inverse Agonism at H1 Receptors by this compound

This compound functions as a potent inverse agonist at histamine H1 receptors. wikipedia.orgdrugbank.compsychdb.comconsensus.app Unlike simple antagonists that merely block the binding of an agonist, inverse agonists actively reduce the constitutive activity of a receptor. drugbank.com This inverse agonism at H1 receptors is considered responsible for this compound's efficacy in reducing histaminic responses such as edema, flare, and pruritus. drugbank.com

H1 Receptor Occupancy and Central Nervous System Effects of this compound

This compound readily crosses the blood-brain barrier and exerts effects within the CNS. wikipedia.orgelsevier.ese-lactancia.org Studies utilizing positron emission tomography (PET) have investigated the extent of brain H1 receptor occupancy by this compound. A single 30 mg oral dose of this compound has been shown to result in approximately 67.6% brain H1 receptor occupancy. wikipedia.orgtaylorandfrancis.compsychiatrist.com Another study indicated occupancy rates of 67.6% and 53.95% with therapeutic oral doses. taylorandfrancis.com High levels of brain H1 receptor occupancy, generally considered to be above 50%, are associated with significant somnolence and potential cognitive decline. wikipedia.org The subjective experience of sleepiness has been observed to correlate well with the degree of brain H1 receptor occupancy. wikipedia.org Inhibition of histamine H1 receptors in the brain leads to decreased wakefulness and CNS depression. taylorandfrancis.com this compound's sedative properties are believed to occur at the subcortical level of the CNS. drugbank.com

Role of H1 Receptor Blockade in Inflammatory Processes and Cytokine Production by this compound

Histamine, by binding to H1 receptors, plays a significant role in mediating hypersensitivity and allergic reactions. drugbank.com This includes the release of pro-inflammatory cytokines, such as interleukins, from mast cells and basophils following allergen exposure. drugbank.com H1 receptor antagonists like this compound inhibit the action of histamine by competitively binding to H1 receptors. nih.gov Research suggests that H1 antihistamines possess additional anti-inflammatory effects beyond simple receptor blockade, acting through both receptor-dependent and receptor-independent pathways. nih.gov Receptor-dependent mechanisms may involve the suppression of adhesion proteins and NF-kB dependent cytokines (e.g., IL-1, IL-2, IL-6, IL-8, IL-12, and TNF-α). Receptor-independent processes, potentially requiring higher drug concentrations, could include inhibiting the release of pre-formed mediators from inflammatory cells, such as histamine and eosinophil proteins, as well as reducing eicosanoid synthesis and the production of oxygen free radicals. nih.gov Studies have indicated that this compound can reduce cytokine expression, sometimes without affecting traditional inflammatory pathways. nih.gov Pretreatment with this compound has been shown in some models to reduce immune cell infiltrate, edema, and levels of circulating proinflammatory cytokines. researchgate.net

Modulation of Other Neurotransmitter Systems by this compound

In addition to its primary effects on histamine H1 receptors, this compound also interacts with other neurotransmitter systems, albeit typically with lower affinity. These interactions contribute to its broader pharmacological profile, including its anxiolytic effects.

Serotonin (B10506) 5-HT2A Receptor Antagonism by this compound

This compound has been shown to act as an antagonist, albeit a weak one, at the serotonin 5-HT2A receptor. wikipedia.orgpsychdb.comelsevier.estaylorandfrancis.comnih.gov This interaction with serotonergic pathways is believed to contribute to this compound's usefulness as an anxiolytic. wikipedia.orgpsychdb.compatsnap.com Some evidence suggests that this compound treatment may influence serotonergic pathways, as indicated by reduced cerebrospinal fluid levels of a serotonin metabolite in studies. consensus.app

α1-Adrenergic Receptor Antagonism by this compound

This compound has been shown to act as a weak antagonist at α₁-adrenergic receptors. wikipedia.orgnih.gov This interaction is less potent compared to its H₁ receptor affinity. wikipedia.org Alpha-1 adrenergic receptors are Gq-coupled receptors involved in various physiological processes, including smooth muscle contraction and vasoconstriction. nih.gov The antagonism of these receptors by this compound may contribute to some of its effects, although the clinical significance of this interaction is generally considered secondary to its antihistaminic activity. wikipedia.org

Muscarinic Acetylcholine (B1216132) Receptor Interactions of this compound

This compound exhibits anticholinergic properties through antagonism of muscarinic acetylcholine receptors. patsnap.com However, studies indicate that this compound has a low affinity for muscarinic receptors compared to some other first-generation antihistamines. wikipedia.orgcambridge.org For instance, radioligand binding assays using bovine cerebral cortex showed a Ki value of 3,800 ± 100 nM for this compound at muscarinic receptors, indicating lower affinity compared to drugs with Ki values in the nanomolar range (5.0–38 nM). cambridge.org This lower affinity is associated with a reduced risk of anticholinergic side effects. wikipedia.org Antagonism of muscarinic receptors can influence the parasympathetic nervous system, potentially leading to effects such as reduced secretions and smooth muscle contractions, which may be relevant to its antiemetic properties. patsnap.com

GABAergic System Interactions of this compound

This compound is believed to interact with the GABAergic system, which plays a crucial role in modulating anxiety and mood. patsnap.com The GABAergic system utilizes gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. therecoveryvillage.com While the precise mechanisms of this compound's interaction with the GABAergic system are not as extensively characterized as those of benzodiazepines, which enhance GABA activity at GABAᴀ receptors, its influence on this system is thought to contribute to its anxiolytic and sedative effects. patsnap.comdroracle.ai Some research suggests that this compound's effect on lowering anxiety and promoting a calming effect may involve interactions that ultimately influence GABA levels or activity. patsnap.comscitechnol.com However, one study in mice suggested that neither the antihistaminic nor antimuscarinic properties of this compound had a facilitatory effect on the GABAergic system in anxiolysis at subeffective doses. nih.gov

Voltage-Dependent Calcium Channel Modulation by this compound

While primarily known for its receptor interactions, some research suggests potential modulation of voltage-dependent calcium channels (VGCCs) by this compound. VGCCs are crucial for various cellular functions, including neurotransmitter release and membrane excitability. mdpi.comdelveinsight.com Calcium influx through these channels is a key event in many physiological processes. delveinsight.com Although not a primary or well-established mechanism, some studies exploring the broader effects of compounds have indicated potential interactions with calcium channels. Further detailed research is needed to fully elucidate the nature and significance of any direct or indirect modulation of voltage-dependent calcium channels by this compound.

Other Pharmacological Mechanisms of Action of this compound

Beyond its direct interactions with neurotransmitter receptors, this compound has been investigated for other pharmacological activities, particularly in the context of emerging research areas.

Functional Inhibition of Acid Sphingomyelinase (ASM) by this compound

This compound is classified as a functional inhibitor of acid sphingomyelinase (FIASMA). nih.govmdpi.commdpi.com Acid sphingomyelinase is an enzyme that cleaves sphingomyelin (B164518) into ceramide, a lipid involved in various cellular processes, including the formation of membrane platforms. mdpi.comfau.de Research suggests that the ASM/ceramide system plays a role in the entry of SARS-CoV-2 into cells. nih.govmdpi.comfau.de By inhibiting ASM, FIASMAs like this compound may reduce the formation of ceramide-enriched membrane domains, potentially hindering viral entry and subsequent inflammation. nih.govmdpi.commdpi.com In vitro studies have shown that inhibition of the ASM/ceramide system by FIASMA compounds can prevent infection of cells with SARS-CoV-2. nih.gov While the in vitro FIASMA effect of this compound (with a residual ASM activity of 43%) might be less potent compared to some other FIASMAs like fluoxetine (B1211875) (13%) or fluvoxamine (B1237835) (37.4%), this mechanism is being explored for its potential therapeutic implications. nih.gov

Potential Inhibition of SARS-CoV-2 Spike Protein Binding to ACE2 by this compound

Studies have investigated the potential of this compound to interfere with the binding of the SARS-CoV-2 Spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor, the primary cellular receptor for the virus. biorxiv.orgbiorxiv.orgresearchgate.net In a qualitative in vitro assay, this compound demonstrated the ability to inhibit the binding of the receptor-binding domain (RBD) of the Spike protein to ACE2. biorxiv.orgbiorxiv.orgresearchgate.net This inhibition appeared to be dose-dependent. biorxiv.org Further in vitro experiments suggested that this compound could compete and interfere with the Spike RBD binding to ACE2, with preincubation of ACE2 with this compound inhibiting the subsequent binding of RBD to a greater extent. biorxiv.org This finding suggests a potential mechanism by which this compound might interfere with viral entry into host cells. biorxiv.orgbiorxiv.org Molecular modeling has suggested that this compound may bind within the active site of ACE2, inducing a conformational change that prevents Spike protein binding. sbgg.org.br These findings support the need for further investigation into the potential effectiveness of this compound in the context of COVID-19. biorxiv.orgresearchgate.net

Effects of this compound on Autonomic Nervous System Activity

This compound's influence on the autonomic nervous system is multifaceted, stemming from its receptor interactions. The drug's primary effect on the autonomic nervous system is thought to be indirect, largely mediated through its actions on the central nervous system (CNS). By blocking histamine H₁ receptors in the brain, this compound reduces histamine's role in promoting wakefulness and anxiety. This calming effect on the CNS can lead to a lessening of the "fight or flight" response, potentially reducing sympathetic nervous system activity and mitigating stress-induced physiological changes.

Furthermore, this compound's modest anticholinergic activity, through the inhibition of acetylcholine receptors, can also influence autonomic function. patsnap.com Antagonism of muscarinic acetylcholine receptors can lead to a reduction in parasympathetic nervous system influence, potentially affecting processes regulated by this system, such as secretions and smooth muscle contractions. patsnap.com While some studies on the comparative effects of this compound and other anxiolytics on cardiac autonomic activity, assessed via heart rate variability and blood pressure, have been conducted, the precise mechanisms by which this compound modulates autonomic balance are still areas of research. dergipark.org.tr

Skeletal Muscle Relaxation Mechanisms Induced by this compound

Primary skeletal muscle relaxation has been experimentally demonstrated with this compound. pediatriconcall.comnih.govdroracle.aimedcentral.comdrugs.comnih.govdrugs.com The exact cellular and receptor-level mechanisms underlying this effect are not fully elucidated. However, it has been suggested that this compound's antispasmodic properties are mediated through interference with the mechanisms that respond to spasmogenic agents such as serotonin, acetylcholine, and histamine. nih.govdrugs.comnih.govnih.gov This interference could potentially involve modulation of pathways that regulate muscle contraction and tone, although further detailed research is needed to pinpoint the specific interactions and downstream effects.

Bronchodilator Activity of this compound

Bronchodilator activity of this compound has been demonstrated experimentally and confirmed clinically. pediatriconcall.comdroracle.aimedcentral.comdrugs.comhpra.ie While the precise mechanism is not extensively detailed in the provided sources, its action as a potent antihistamine, blocking H₁ receptors, is likely a primary contributor. Histamine is a key mediator in bronchoconstriction, and by antagonizing H₁ receptors, this compound can counteract this effect, leading to the relaxation of bronchial smooth muscles and bronchodilation. drugbank.comwikipedia.org Experimental evidence supports this activity in both healthy individuals and those with chronic obstructive pulmonary disease. medcentral.com

Analgesic Effects of this compound

Analgesic effects of this compound have been demonstrated experimentally and confirmed clinically. pediatriconcall.comdroracle.aimedcentral.comdrugs.comdroracle.ai The mechanism behind this compound's analgesic properties is not completely understood but may be related to its sedative and CNS depressant activities. medcentral.com By suppressing activity in certain subcortical areas of the CNS, this compound may indirectly influence pain perception pathways. pediatriconcall.comnih.govdroracle.aidrugs.comnih.govdrugs.comdroracle.ai Additionally, its interaction with other receptors, such as serotonin 5-HT₂A, could potentially play a role in modulating pain signals, although this requires further investigation. wikipedia.org

Antisecretory Activity on Gastric Secretion and Acidity by this compound

Pharmacological and clinical studies indicate that this compound at therapeutic dosages does not increase gastric secretion or acidity and in most cases provides mild antisecretory benefits. nih.govmedcentral.comnih.govdrugs.comnih.govhpra.ie This antisecretory activity is thought to be related, at least in part, to its anticholinergic properties. patsnap.commedcentral.com By antagonizing muscarinic acetylcholine receptors, this compound can reduce the influence of the parasympathetic nervous system on gastric function, leading to a decrease in secretions. patsnap.com The antispasmodic activity of this compound, mediated through interference with mechanisms responding to spasmogenic agents like acetylcholine and histamine, may also contribute to its effects on the gastrointestinal system. nih.govmedcentral.comdrugs.comnih.govnih.gov

Pharmacokinetics of Hydroxyzine: Absorption, Distribution, Metabolism, and Excretion

Absorption Characteristics of Hydroxyzine

This compound is readily absorbed following administration, with specific characteristics depending on the route.

Oral Absorption and Time to Peak Plasma Concentration (Tmax) of this compound

Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract. drugbank.come-lactancia.orgwikipedia.orgmedcentral.commpa.searpimed.ammpa.se The time to reach maximum plasma concentration (Tmax) typically occurs at approximately 2 hours in both adult and pediatric populations. drugbank.come-lactancia.orgwikipedia.orgmpa.searpimed.ammpa.serelevancerecovery.commpa.senih.govhpra.ie Studies in adults have reported typical peak plasma concentrations (Cmax) of 30 ng/ml and 70 ng/ml following single oral doses of 25 mg and 50 mg, respectively. e-lactancia.orgmpa.sempa.se The rate and extent of exposure to this compound are comparable when administered as a tablet or a syrup. e-lactancia.orgmpa.sempa.se Following repeated once-daily dosing, plasma concentrations have been observed to increase by approximately 30%. e-lactancia.orgmpa.sempa.se

| Parameter | Value (Adults) | Value (Children) | Citation |

| Tmax | ~2 hours | ~2 hours | drugbank.come-lactancia.orgwikipedia.orgmpa.searpimed.ammpa.serelevancerecovery.commpa.senih.govhpra.ie |

| Cmax (25 mg) | ~30 ng/ml (single dose) | e-lactancia.orgmpa.sempa.se | |

| Cmax (50 mg) | ~70 ng/ml (single dose) | e-lactancia.orgmpa.sempa.se |

Bioavailability of this compound (Oral vs. Intramuscular)

The oral bioavailability of this compound, when compared to intramuscular administration, is approximately 80%. e-lactancia.orgmpa.sempa.se The absolute bioavailability of this compound has not been definitively determined due to the unavailability of intravenous formulations, which is attributed to a risk of hemolysis. drugbank.comnih.gov

Distribution of this compound

This compound is characterized by extensive distribution throughout the body.

Volume of Distribution of this compound

This compound is widely distributed within the body, with concentrations generally higher in tissues compared to plasma. e-lactancia.orgmpa.se The apparent volume of distribution in adults typically ranges from 7 to 16 L/kg. e-lactancia.orgmpa.se In studies involving elderly subjects, the apparent volume of distribution was found to be increased, averaging 22.5 ± 6.3 L/kg. arpimed.amhpra.ienih.gov In the pediatric population, the mean apparent volume of distribution has been reported as 18.5 ± 8.6 L/kg. nih.gov

| Population | Volume of Distribution (L/kg) | Citation |

| Adults | 7 to 16 | e-lactancia.orgmpa.se |

| Elderly | 22.5 ± 6.3 | arpimed.amhpra.ienih.gov |

| Children | 18.5 ± 8.6 | nih.gov |

Tissue Distribution, Including Skin Concentrations, of this compound

This compound demonstrates preferential distribution into various tissues. Higher concentrations of this compound are found in the skin compared to plasma. drugbank.comwikipedia.orgnih.gov Following oral administration, this compound enters the skin, and skin concentrations have been shown to be higher than serum concentrations after both single and multiple doses. e-lactancia.orgmpa.sempa.se While the distribution of this compound into human body tissues and fluids has not been fully characterized, studies in animals indicate wide distribution into most tissues and fluids, with the highest concentrations observed in the liver, lungs, spleen, kidneys, and adipose tissue. arpimed.amhpra.ienih.gov

Blood-Brain Barrier Penetration of this compound

This compound readily crosses the blood-brain barrier, allowing it to exert effects within the central nervous system. e-lactancia.orgwikipedia.orgmpa.searpimed.amrelevancerecovery.comhpra.ieoppc.comnih.govpsu.edu As a first-generation H1 antagonist, its ability to easily penetrate the blood-brain barrier is a known characteristic of this class of drugs. arpimed.amhpra.ienih.gov A positron emission tomography (PET) study demonstrated a brain H1 receptor occupancy of 67.6% after a single 30 mg dose of this compound. wikipedia.org Brain H1 receptor occupancy exceeding 50% is associated with a high prevalence of somnolence. wikipedia.org The penetration of the blood-brain barrier by this compound contributes to its observed sedative properties. relevancerecovery.comnih.gov

Placental Barrier Permeation of this compound and Fetal Concentrations

This compound is known to cross the placental barrier. Studies have indicated that this can lead to higher concentrations of the drug in the fetus compared to the mother. e-lactancia.orghpra.iearpimed.ammpa.sempa.se Animal studies have demonstrated reproductive toxicity, with fetal abnormalities reported at doses substantially exceeding human therapeutic levels. arpimed.ammpa.se Observations in neonates whose mothers received high doses of this compound during late pregnancy or labor have included hypotonia, movement disorders (including extrapyramidal disorders), clonic movements, central nervous system depression, neonatal hypoxic conditions, or urinary retention. arpimed.ammpa.se

Protein Binding of this compound

In vitro studies have shown that this compound binds to human albumin. drugbank.comijprajournal.com However, the extent of protein binding in plasma has not been fully evaluated. drugbank.comijprajournal.com Cetirizine (B192768), the main metabolite of this compound, has a reported plasma protein binding of 93%. mims.comwikipedia.org

Metabolism of this compound

This compound undergoes extensive metabolism, primarily in the liver. e-lactancia.orgmpa.semedcentral.com

Hepatic Metabolism Pathways of this compound (CYP3A4/5, Alcohol Dehydrogenase)

The metabolism of this compound involves several pathways mediated by hepatic enzymes. The formation of its major metabolite, cetirizine, is primarily mediated by alcohol dehydrogenase. e-lactancia.orghpra.iempa.sempa.se Other metabolic pathways, including the formation of N-dealkylated and O-dealkylated metabolites, are principally mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. e-lactancia.orghpra.iempa.sempa.sewikipedia.org

Formation of Active Metabolite Cetirizine from this compound

A significant metabolic pathway for this compound is its oxidation to the carboxylic acid metabolite, cetirizine. e-lactancia.orghpra.iempa.sedrugbank.commims.commedcentral.commpa.sewikipedia.orgnih.gov Cetirizine is the main and active metabolite of this compound, accounting for approximately 45% of an orally administered dose. e-lactancia.orghpra.iempa.sedrugbank.commpa.se This conversion is primarily mediated by alcohol dehydrogenase. e-lactancia.orghpra.iempa.sempa.se Cetirizine itself is a second-generation antihistamine with significant peripheral H1-antagonist properties. e-lactancia.orghpra.iempa.sempa.se

Unelucidated Metabolic Pathways and Other Metabolites of this compound

While the formation of cetirizine is a major metabolic route, the precise metabolic fate of this compound is not entirely clear. drugbank.commedcentral.com this compound is likely broken down into several other metabolites, but their specific structures and metabolic pathways have not been fully elucidated in humans. drugbank.comwikipedia.org Other identified metabolites include an N-dealkylated metabolite and an O-dealkylated metabolite with a reported plasma half-life of 59 hours. e-lactancia.orghpra.iempa.sempa.sewikipedia.org The N-dealkylated metabolite, norchlorcyclizine, has some structural similarities to trazodone, but its pharmacological activity has not been established. wikipedia.org

Elimination and Excretion of this compound

This compound is extensively metabolized, and its elimination primarily occurs through the excretion of its metabolites. medcentral.com Only a small percentage of the administered dose (approximately 0.8%) is excreted unchanged in the urine after oral administration. e-lactancia.orghpra.iempa.se

The main metabolite, cetirizine, is primarily excreted unchanged in the urine, accounting for approximately 70% of the active metabolite. drugbank.comnih.gov Specifically, cetirizine excretion accounts for 25% and 16% of the oral and intramuscular this compound dose, respectively. e-lactancia.orghpra.iempa.se

In animals, this compound and its metabolites are primarily excreted in feces via biliary elimination. medcentral.comwikipedia.orgnih.govmhmedical.com The precise extent of renal and fecal excretion of this compound in humans has not been definitively determined. drugbank.com

The elimination half-life of this compound varies depending on age and physiological condition. In adults, the half-life is typically reported to be between 14 and 25 hours, with an average around 20 hours. e-lactancia.orghpra.iempa.sedrugbank.comwikipedia.orgnih.gov The half-life is generally shorter in children, averaging around 7.1 hours, and increases with age. e-lactancia.orgdrugbank.comwikipedia.org In the elderly, the elimination half-life is prolonged, averaging approximately 29 hours. e-lactancia.orghpra.iearpimed.ammpa.sedrugbank.comnih.gov The half-life is also likely to be prolonged in patients with renal or hepatic impairment. drugbank.com Clearance rates have been reported as 31.1 ± 11.1 mL/min/kg in children and 9.8 ± 3.3 mL/min/kg in adults. drugbank.comijprajournal.com

Pharmacokinetic Data Summary

| Parameter | Value (Adults) | Notes | Source(s) |

| Tmax (oral) | ~2 hours | Time to reach maximum plasma concentration | e-lactancia.orgmpa.sedrugbank.comnih.govmims.com |

| Volume of Distribution | 7-16 L/kg (apparent) | Widely distributed in tissues | e-lactancia.orgmpa.sempa.se |

| Elimination Half-life | 14-25 hours (average ~20 hours) | Varies with age and health status | e-lactancia.orghpra.iempa.sedrugbank.comwikipedia.orgnih.gov |

| Clearance | 9.8 ± 3.3 mL/min/kg | In adults | drugbank.comijprajournal.com |

| Unchanged Drug Excreted (Urine) | ~0.8% of oral dose | e-lactancia.orghpra.iempa.se | |

| Cetirizine Excreted (Urine) | ~70% of active metabolite | Main metabolite | drugbank.comnih.gov |

| Protein Binding (this compound) | Not fully evaluated in plasma | Binds to human albumin in vitro | drugbank.comijprajournal.com |

| Protein Binding (Cetirizine) | 93% | Main metabolite | mims.comwikipedia.org |

Metabolic Pathways

| Pathway | Primary Enzyme(s) | Metabolite(s) | Source(s) |

| Oxidation of alcohol moiety | Alcohol Dehydrogenase | Cetirizine (active) | e-lactancia.orghpra.iempa.sempa.se |

| N-dealkylation | CYP3A4/5 | N-dealkylated metabolite (e.g., norchlorcyclizine) | e-lactancia.orghpra.iempa.sempa.sewikipedia.org |

| O-dealkylation | CYP3A4/5 | O-dealkylated metabolite | e-lactancia.orghpra.iempa.sempa.sewikipedia.org |

| Other unelucidated pathways | Not fully identified | Other metabolites | drugbank.comwikipedia.org |

Elimination Half-Life of this compound Across Different Populations (Adults, Children, Elderly)

The elimination half-life of this compound varies considerably depending on the patient population. In healthy adults, the half-life typically ranges from 14 to 25 hours, with an average of approximately 20 hours. drugbank.comrecoveryhomepa.comkhealth.comnih.govmedscape.com Children generally exhibit a shorter elimination half-life compared to adults, averaging around 7.1 hours. wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govnih.gov Studies in pediatric populations indicate that the half-life increases with age, ranging from about 4 hours in 1-year-old infants to 11 hours in 14-year-old adolescents. e-lactancia.orgmpa.se In elderly individuals, the elimination half-life is prolonged, averaging approximately 29 hours. wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govmedscape.com The half-life is also likely to be prolonged in patients with renal or hepatic impairment. drugbank.comrecoveryhomepa.comnih.gov

| Population Group | Average Elimination Half-Life (hours) | Range (hours) |

| Adults | ~20 drugbank.comrecoveryhomepa.comkhealth.comnih.govmedscape.com | 14-25 drugbank.comnih.gov |

| Children | ~7.1 wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govnih.gov | 4-11 (age-dependent) e-lactancia.orgmpa.se |

| Elderly | ~29 wikipedia.orge-lactancia.orgdrugbank.comrecoveryhomepa.comnih.govmedscape.com | 20-53 e-lactancia.org |

| Renal/Hepatic Impairment (Adults) | Prolonged drugbank.comrecoveryhomepa.comnih.gov | Up to 37 (hepatic) medscape.commpa.senih.gov |

Clearance Rates of this compound (Adults vs. Children)

This compound clearance rates also differ between adults and children. Clearance of this compound has been reported to be significantly higher in children, with an average rate of 31.1 ± 11.1 mL/min/kg or 32.08 ± 11.05 ml/min/kg. drugbank.comnih.govnih.gov In adults, the reported clearance rates are lower, around 9.8 ± 3.3 mL/min/kg or 13 mL/min/kg. e-lactancia.orgdrugbank.comnih.gov This higher clearance in children contributes to their shorter elimination half-life.

| Population Group | Average Clearance Rate (mL/min/kg) |

| Adults | 9.8 ± 3.3 drugbank.comnih.gov or 13 e-lactancia.org |

| Children | 31.1 ± 11.1 drugbank.comnih.gov or 32.08 ± 11.05 nih.gov |

Excretion Pathways of this compound and its Metabolites (Renal and Fecal)

This compound is extensively metabolized, with only a small percentage of the parent drug excreted unchanged. e-lactancia.orgmpa.se The primary route of elimination for the main active metabolite, cetirizine, is renal excretion of the unchanged compound. mims.come-lactancia.orgmpa.sedrugbank.comwikipedia.orgdrugbank.com Approximately 70-85% of an administered cetirizine dose is found in the urine, and 10-13% in the feces. wikipedia.orgdrugbank.com For an oral dose of this compound, about 25% is excreted as unchanged cetirizine in the urine. e-lactancia.orgmpa.se While fecal excretion via biliary elimination is noted in animal models for this compound and its metabolites wikipedia.orgmedcentral.commhmedical.combionity.com, the precise contribution of fecal excretion in humans is not definitively established drugbank.com.

Impact of Renal and Hepatic Impairment on this compound Pharmacokinetics

Impaired renal or hepatic function significantly affects the pharmacokinetics of this compound and its metabolites.

In patients with renal impairment, the exposure (AUC) to this compound itself is not significantly altered. e-lactancia.orgmpa.sempa.se However, the excretion of the active metabolite cetirizine, which is primarily eliminated unchanged by the kidneys, is significantly reduced. e-lactancia.orgmpa.sempa.sempa.sehpra.iedrugs.com This leads to a substantial increase in cetirizine exposure, up to 5 times higher in severe renal impairment compared to individuals with normal renal function. mpa.sempa.se Cetirizine is not efficiently removed by hemodialysis. e-lactancia.orgmpa.sempa.se Consequently, dose reduction of this compound is recommended in patients with moderate to severe renal impairment to prevent excessive accumulation of cetirizine. mpa.sempa.sempa.sehpra.iedrugs.comnih.gov

Hepatic impairment also impacts this compound pharmacokinetics. Studies in patients with hepatic dysfunction, such as primary biliary cirrhosis, have shown that this compound elimination is impaired. nih.govdroracle.ai This results in a prolonged elimination half-life, which can be extended to approximately 37 hours in patients with primary biliary cirrhosis, and a decrease in plasma clearance (around 66% of that in normal subjects). mpa.semedscape.commpa.senih.gov Serum concentrations of the metabolite cetirizine may also be higher in these patients. mpa.se Dose reduction is advised in patients with hepatic impairment. mpa.sempa.sempa.sehpra.ie Severe liver disease may warrant avoiding this compound due to the potential for drug accumulation and enhanced sedative effects. hpra.iedrugs.comdroracle.ai

Clinical Applications and Therapeutic Efficacy of Hydroxyzine: Research Outcomes

Anxiolytic Effects of Hydroxyzine

This compound exhibits anxiolytic properties, which are thought to be related to its activity at subcortical levels of the central nervous system (CNS). Its mechanism of action may involve antagonism of histamine (B1213489) H₁ receptors, as well as weaker antagonism of serotonin (B10506) 5-HT₂A, dopamine (B1211576) D₂, and α₁-adrenergic receptors. wikipedia.orgmedcentral.comdrugbank.compsychdb.com

This compound Efficacy in Generalized Anxiety Disorder: Controlled Trials and Systematic Reviews

Controlled trials and systematic reviews have explored the efficacy of this compound in the treatment of generalized anxiety disorder (GAD). Some double-blind randomized controlled trials have indicated that this compound is superior to placebo in alleviating anxiety symptoms in individuals with GAD. nih.govjwatch.orgresearchgate.net A Cochrane review in 2010 characterized this compound as having support for use in GAD, although it noted limitations due to a small number of studies, sample size, and a high risk of bias in the available trials, precluding a recommendation as a first-line treatment. nih.govpsychiatryonline.org Another meta-analysis of RCTs found that this compound improved anxiety symptoms better than placebo in GAD. researchgate.netresearchgate.net

Role of this compound in Acute Stress and Anesthetic Premedication

This compound has been used for the management of anxiety and tension associated with psychoneuroses and as an adjunct in organic disease states where anxiety is manifested. medcentral.compfizer.com It is also indicated for its sedative effects before and after general anesthesia. medcentral.comdrugbank.compfizer.com Studies have investigated its role as a premedication agent to reduce preoperative anxiety. One study comparing this compound with placebo in patients undergoing elective gynecological surgery found a statistically significant reduction in anxiety following the administration of both this compound and placebo, with no statistically or clinically significant difference demonstrated between the two agents. ajol.info Another double-blind controlled study comparing alprazolam and this compound as oral surgical premedicants found that while alprazolam produced a modest reduction in anxiety, this compound had no detectable effect in that specific study. researchgate.net However, other research suggests this compound can be used as a sedative premedication. drugbank.compfizer.comumaryland.edu

Comparative Efficacy of this compound with Other Anxiolytics (e.g., Buspirone (B1668070), Benzodiazepines)

Research has compared the efficacy of this compound with other anxiolytic agents such as buspirone and benzodiazepines. A Cochrane review indicated that compared to benzodiazepines and buspirone, this compound was equivalent in terms of efficacy, acceptability, and tolerability in GAD. nih.gov However, the review highlighted a high risk of bias in the included studies. nih.gov Another study comparing this compound, buspirone, and placebo in patients with GAD found that this compound was superior to placebo, while buspirone was also effective but with a slower onset of action. droracle.ai Some clinicians believe that benzodiazepines, barbiturates, and meprobamate may be more effective than this compound for anxiety, and the efficacy of this compound for long-term use (longer than 4 months) has not been established by systematic clinical studies. medcentral.compfizer.com Current treatment guidelines generally support SSRIs and SNRIs as first-line pharmacological treatments for GAD, with this compound considered a second-line treatment by some. psychiatryonline.org

Here is a summary of comparative efficacy findings:

| Comparator | Efficacy vs. This compound (GAD) | Source(s) |

| Placebo | This compound generally superior | nih.govjwatch.orgresearchgate.net |

| Benzodiazepines | Equivalent efficacy in some studies, but concerns about study bias | nih.govpsychiatryonline.orgnih.gov |

| Buspirone | Equivalent efficacy in some studies, but concerns about study bias; slower onset for buspirone in one study | nih.govjwatch.orgpsychiatryonline.orgdroracle.ainih.gov |

Research on CNS Receptor Desensitization and Anxiolytic Efficacy of this compound

This compound crosses the blood-brain barrier and exerts effects in the central nervous system. wikipedia.orgpsychdb.com Its sedative properties, which contribute to its anxiolytic effects, are thought to occur at the subcortical level. medcentral.comdrugbank.com One study observed that patients reported high levels of subjective sedation when first taking this compound, but these levels decreased markedly over 5-7 days, likely due to CNS receptor desensitization. wikipedia.org The weak anti-serotonergic effects of this compound may contribute to its anxiolytic usefulness. wikipedia.orgpsychdb.com

Antipruritic Effects of this compound

This compound is widely used for its antipruritic properties, particularly in conditions mediated by histamine.

Efficacy in Histamine-Mediated Pruritus and Allergic Conditions (e.g., Chronic Urticaria, Atopic Dermatitis)

This compound is considered a potent antihistamine effective in managing chronic pruritus, including pruritus due to dermatological conditions such as chronic urticaria, atopic dermatitis, contact dermatoses, and histamine-mediated pruritus. medcentral.comdrugbank.compfizer.comnih.govima-india.orgijss-sn.com Its efficacy in these conditions is primarily attributed to its potent antagonism of histamine H₁ receptors. drugbank.comnih.govijss-sn.com

Studies have demonstrated significant improvements in pruritus symptoms and quality of life in patients with chronic pruritus treated with this compound. nih.govijss-sn.com For instance, a real-world observational study of this compound hydrochloride in chronic pruritus showed significant improvement from baseline in DLQI (Dermatology Life Quality Index) scores and 5-D itch scores over a 12-week period. nih.gov Significant benefit was observed as early as 2 weeks and continued to improve over subsequent follow-up visits. nih.gov

Here is a summary of efficacy data from a study on chronic pruritus:

| Outcome Measure | Improvement at 2 Weeks (Mean Change) | Improvement at 12 Weeks (Mean Change) | p-value |

| DLQI Score | 2.70 (95% CI 2.39–3.01) | 10.86 (95% CI 9.95–11.78) | < 0.0001 |

| 5-D Itch Score | 2.76 (95% CI 2.48–3.05) | 7.35 (95% CI 6.88–7.83) | < 0.0001 |

Data derived from a real-world, non-interventional, observational study of this compound hydrochloride in chronic pruritus. nih.gov

This compound has been found to be effective in the treatment of urticaria and demonstrates a significant antipruritic effect in atopic dermatitis. nih.gov It is often considered a first-line treatment for acute pruritic conditions. ima-india.org

Wheal and Flare Reduction Studies with this compound

This compound has demonstrated efficacy in reducing histamine-induced wheal and flare reactions, which are characteristic of allergic responses. Studies have investigated the potency of this compound in suppressing these reactions compared to other antihistamines. In one study evaluating several H1 antihistamines, this compound was found to be among the most potent in reducing both wheal and flare areas induced by histamine injection. nih.govnih.govscielo.brresearchgate.net This indicates a significant blocking effect on peripheral H1 receptors. mims.com The suppression of the inflammatory response, including wheal and flare reactions and pruritus, has been shown to last for a considerable duration after administration. medcentral.com

Persistence of Antipruritic Effect Relative to this compound Half-Life

The antipruritic effect of this compound can persist for a longer duration than might be suggested by its serum elimination half-life. arpimed.am While the elimination half-life of this compound in adults has been reported to be around 20.0 hours, and in some studies as short as 3 hours, its antihistaminic action in vivo can last for up to 24 hours. mims.comarpimed.amwikipedia.orgunboundmedicine.com Studies in children with atopic dermatitis showed significant pruritus suppression from 1 to 24 hours after a single dose, with over 85% suppression observed between 2 and 12 hours. arpimed.amnih.gov This prolonged effect on pruritus occurs even when serum this compound concentrations are low, suggesting that tissue binding, particularly to skin receptor sites, plays a role in the sustained antipruritic action. arpimed.am

Sedative and Hypnotic Effects of this compound

This compound exhibits notable sedative and hypnotic properties, primarily due to its action as a potent H1 receptor inverse agonist and its ability to cross the blood-brain barrier. wikipedia.orgunboundmedicine.com Its sedative effects are thought to result from the suppression of activity in subcortical areas of the central nervous system. medcentral.comunboundmedicine.comnih.gov

Onset and Duration of Sedative Action of this compound

The onset of sedative action following oral administration of this compound is relatively rapid, typically occurring within 15 to 30 minutes. mims.commedcentral.comunboundmedicine.comajol.info The duration of this sedative effect generally ranges from 4 to 6 hours after a single oral dose. mims.commedcentral.comunboundmedicine.commhmedical.com For intramuscular administration, the onset is also rapid, within 15 to 30 minutes, with a similar duration of 4 to 6 hours. unboundmedicine.commhmedical.com

Subjective Sedation and Brain H1 Receptor Occupancy Studies of this compound

Studies utilizing positron emission tomography (PET) have investigated the relationship between subjective sedation and the occupancy of brain H1 receptors by this compound. These studies have found a good correlation between subjective sleepiness levels and the extent of brain H1 receptor occupancy. wikipedia.org A single dose of 30 mg of this compound was shown to result in a brain H1 receptor occupancy of 67.6%. wikipedia.org Research indicates that brain H1 receptor occupancy exceeding 50% is associated with a high likelihood of somnolence and cognitive impairment, while occupancy below 20% is considered non-sedating. wikipedia.orglymphosign.comnih.govresearchgate.net While some studies initially showed high levels of subjective sedation, these levels decreased over several days, potentially due to desensitization of CNS receptors. wikipedia.org

This compound as an Acute Hypnotic in Sleep Latency and Duration

This compound has been explored for its utility as an acute hypnotic agent, influencing sleep latency and duration. Studies have indicated that this compound can reduce the time it takes to fall asleep (sleep onset latency) and increase the total duration of sleep. wikipedia.orgresearchgate.net In one study involving volunteers, both 25 mg and 50 mg doses of this compound significantly reduced sleep onset latency and decreased waking time during sleep, with reciprocal increases in sleep duration. researchgate.net Female subjects in this study demonstrated a greater hypnotic response, including a dose-dependent decrease in sleep onset latency and significant increases in sleep duration. researchgate.net However, a 2023 meta-review concluded that while this compound is effective for inducing sleep onset, its effectiveness for maintaining sleep for eight hours is less pronounced. wikipedia.org Tolerance to the CNS effects of this compound can develop relatively quickly, sometimes within a few days, suggesting its use as an acute or as-needed hypnotic. wikipedia.org

Sedative Properties in Pre- and Post-Operative Settings

This compound is utilized for its sedative properties in both pre-operative and post-operative contexts. medcentral.comnih.govmhmedical.com It is employed as a premedication before general anesthesia for its sedative effects. medcentral.comunboundmedicine.comumaryland.edu In the post-operative period, it can also be used for sedation and to manage nausea and vomiting. medcentral.comunboundmedicine.comumaryland.edunih.gov Studies have investigated its effectiveness in reducing pre-operative anxiety, although some research suggests that while it provides sedation, its specific anxiolytic effect in this setting may not be superior to placebo in all cases. ajol.infoumaryland.edu However, other studies have concluded that this compound is effective for premedication, leading to better sedation and potentially lower anesthesia induction requirements. umaryland.edu In pediatric patients undergoing procedures, this compound has been found to be effective in reducing anxiety and improving cooperation during parental separation and mask compliance during anesthesia induction. ekb.eg

Table of Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3658 |

| This compound Dihydrochloride | 91513 |

| Cetirizine (B192768) | 2678 |

| Histamine | 783 |

Interactive Data Table (Simulated based on search results)

While specific raw data tables were not consistently available across search results for direct interactive generation, the following summarizes key quantitative findings mentioned in the text:

| Study Focus | Parameter Measured | Finding (Adults) | Finding (Children) | Source Index |

| Sedative Onset (Oral) | Time to onset | 15-30 minutes | Not specified, but generally rapid absorption mims.com | 5, 8, 9, 12 |

| Sedative Duration (Oral) | Duration of effect | 4-6 hours | Not specified | 5, 8, 9, 13 |

| Sedative Onset (IM) | Time to onset | 15-30 minutes | Not specified | 9, 13 |

| Sedative Duration (IM) | Duration of effect | 4-6 hours | Not specified | 9, 13 |

| Brain H1 Receptor Occupancy | % Occupancy (Single 30mg dose) | 67.6% | Not specified | 4 |

| Pruritus Suppression (Children) | Duration of significant suppression | Not specified | 1-24 hours ( >85% from 2-12 hours) | 10, 16 |

| Elimination Half-Life | t½ | ~20.0 hours (adults), ~29.3 hours (elderly) arpimed.amwikipedia.org | ~7.1 hours (children) arpimed.amwikipedia.orgnih.gov | 4, 10, 16 |

| Time to Peak Plasma Conc. (Oral) | Tmax | ~2.0 hours | ~2.0 hours | 4, 5, 10 |

This table provides a summary of quantitative data points regarding the pharmacokinetics and effects of this compound as described in the research outcomes.

Antiemetic Effects of this compound

This compound is indicated for the control of nausea and vomiting, excluding nausea and vomiting of pregnancy. drugbank.commedcentral.com Its antiemetic properties are considered secondary to activity at off-targets, in addition to its primary H1 receptor antagonism. drugbank.com

Mechanisms Underlying Antiemetic Efficacy of this compound (e.g., Chemoreceptor Trigger Zone)

The precise mechanisms by which this compound exerts its antiemetic and anti-motion sickness effects are not fully clear. medcentral.com However, these effects appear to be related, at least in part, to its central anticholinergic and CNS depressant properties. medcentral.com this compound's action on the chemoreceptor trigger zone (CTZ) in the brain, a key region involved in inducing vomiting, is thought to contribute to its anti-nausea and anti-vomiting effects by inhibiting activity in this zone. patsnap.com While the main mechanism of antiemetic activity for some drugs involves antagonism of 5-HT3 receptors at the chemoreceptor trigger zone, this compound's antiemetic effect is mainly exerted by its actions on the CTZ and central nervous system inhibition. patsnap.comderangedphysiology.comvinmec.com

Clinical Evidence for Nausea and Vomiting Control by this compound

This compound has been used to control nausea and vomiting of various etiologies, such as postoperative nausea and vomiting (PONV) and motion sickness. medcentral.comdrugs.com A single-center, retrospective, observational cohort study involving female patients at risk of PONV found that prophylactic administration of this compound 25 mg was associated with a significantly lower incidence of PONV on the day of surgery and up to postoperative day 2 compared to a group receiving no prophylactic antiemetic treatment. mdpi.com

In a trial involving women experiencing mild recurrent nausea and vomiting during pregnancy, this compound hydrochloride (25 mg) administered twice daily for 3 weeks significantly relieved symptoms compared to placebo. nih.gov In the this compound group, 82% of women reported partial, initial, or complete relief, while only 22% in the placebo group experienced some effect. nih.gov

Another study investigated the effect of adding this compound to ondansetron (B39145) for controlling acute chemotherapy-induced vomiting in children. While ondansetron is commonly used for chemotherapy-induced nausea and vomiting (CINV), psychological factors like anxiety and fear can amplify CINV. uhod.orgresearchgate.net The study found that the combination of ondansetron and this compound provided better control of acute chemotherapy-induced emesis and resulted in better performance and less symptom distress. researchgate.net

Emerging and Investigational Therapeutic Applications of this compound

Research is exploring new and investigational uses for this compound, leveraging its diverse pharmacological properties.

Research into this compound for Neurological Conditions (e.g., Multiple Sclerosis, Autism Spectrum Disorders)

This compound is being investigated for its potential in managing certain neurological conditions, particularly those involving inflammation. Many antihistamines are being explored for brain conditions like Alzheimer's disease and multiple sclerosis (MS) due to the presence of brain inflammation in these disorders. scitechnol.comresearchgate.net

In the context of MS, an autoimmune disorder characterized by myelin destruction and blood-brain barrier disruption, mediators from perivascular brain mast cells, such as histamine, are thought to play a role. researchgate.netgrowkudos.comnih.gov A pilot open-label clinical trial investigated the effect of oral this compound (100 mg per day) along with caffeine (B1668208) in patients with relapsing-remitting or relapsing-progressive MS. growkudos.comnih.gov Most patients (75%) remained stable or showed neurological improvement, and nearly all showed improved mood. growkudos.comnih.gov These findings suggest this compound might be useful as an adjuvant in MS, although larger, controlled studies are needed. growkudos.comnih.gov

For Autism Spectrum Disorders (ASD), research suggests a correlation between brain inflammation and many symptoms. scitechnol.comresearchgate.net this compound, as a potent H1 receptor antagonist and serotonin reuptake inhibitor, works through reducing inflammation. scitechnol.com This mechanism, involving the inhibition of proinflammatory cytokines and brain mast cell activation, could potentially alleviate debilitating ASD symptoms like insomnia, uncontrolled behavior, communication issues, and locomotor activity. scitechnol.com

This compound in COVID-19 Management: Observational Studies and Proposed Mechanisms (e.g., Anti-inflammatory, ASM Inhibition)

The COVID-19 pandemic has spurred research into potential repurposed medications, including this compound. Retrospective and observational studies have indicated favorable effects of this compound on the course of COVID-19. fau.denih.gov

One proposed mechanism for this compound's potential benefit in COVID-19 is its action as a functional inhibitor of acid sphingomyelinase (FIASMA). fau.demusechem.comnih.gov Acid sphingomyelinase (ASM) cleaves sphingomyelin (B164518) into ceramide, which forms membrane platforms that SARS-CoV-2 can use for cell entry. fau.de FIASMA medications, including this compound, inhibit ASM, potentially disrupting the virus's entry process and reducing subsequent cellular damage. musechem.comnih.gov This mechanism is supported by preclinical studies showing that inhibiting the ASM/ceramide system can hinder SARS-CoV-2 infection in cells. mdpi.com

Additionally, this compound possesses anti-inflammatory properties. musechem.comnih.gov Severe COVID-19 is often characterized by an excessive inflammatory response. nih.gov this compound's ability to inhibit NF-kB-dependent cytokines and adhesion proteins suggests it could help mitigate this severe inflammation. musechem.com Observational studies have shown an association between this compound use and reduced mortality in hospitalized COVID-19 patients. musechem.comnih.gov A multicenter observational study in Paris involving over 15,000 hospitalized adults found that this compound administration within the first 48 hours of hospitalization was associated with significantly lower mortality rates. musechem.comnih.gov

Adverse Effects and Safety Profile of Hydroxyzine: Mechanistic and Clinical Research

Central Nervous System Adverse Effects of Hydroxyzine

This compound readily crosses the blood-brain barrier, exerting significant effects on the CNS. wikipedia.orgpsychdb.com Its primary mechanism of action involves potent antagonism of histamine (B1213489) H1 receptors, which are involved in regulating wakefulness. wikipedia.orgpsychdb.comdrmayankshukla.comnih.gov Additionally, this compound has affinity for other receptors, including serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors, contributing to its complex pharmacological profile and potential for CNS adverse effects. wikipedia.orgpsychdb.com

Drowsiness and Somnolence: Mechanisms and Mitigation

Drowsiness and somnolence are among the most common adverse effects associated with this compound. nih.govdrugs.comcaliforniaprimerecovery.com This is primarily attributed to its potent blockade of central histamine H1 receptors, which are crucial for maintaining alertness. wikipedia.orgpsychdb.comdrmayankshukla.comnih.gov By inhibiting histamine's action at these receptors, this compound disrupts the sleep-wake cycle, leading to sedation. drmayankshukla.com

While drowsiness is a frequent occurrence, it is often described as transitory and may decrease with continued therapy or a reduction in dosage. nih.govfda.gov Studies have indicated that subjective sedation levels may decrease markedly over 5–7 days, potentially due to CNS receptor desensitization. wikipedia.org Bedtime dosing has been suggested as a strategy to mitigate objective antihistamine side effects such as reaction time degradation and subjective adverse symptoms. droracle.ai

Cognitive Impairment and Psychomotor Performance

This compound can impair cognitive function and psychomotor performance. nih.govjournaljammr.comdroracle.ai This impairment is particularly relevant for tasks requiring concentration, such as driving or operating machinery. wikipedia.orgfda.govdroracle.aidroracle.ai Studies have shown that this compound can significantly impair reaction times and other cognitive measures. consensus.app The impairment on driving performance has been described as severe and only partially mitigates over time due to a lack of complete tolerance. droracle.ai Cognitive and psychomotor functions affected include information processing, psychomotor speed, and reaction time. droracle.ai

Research comparing evening versus morning doses of this compound 50 mg on cognition in healthy volunteers demonstrated that evening doses impaired performance on divided attention and attention network tests. nih.govresearchgate.net Impairment after morning doses was generally larger in magnitude and affected performance measures in all tasks assessed. nih.govresearchgate.net

Older adults may be more susceptible to the psychomotor impairment caused by first-generation antihistamines like this compound. droracle.aidroracle.ai

Paradoxical CNS Stimulation (e.g., Hyperexcitability, Irritability)

Although this compound is primarily known for its sedative effects, paradoxical CNS stimulation can occur, particularly in children. droracle.aimedbox.org This can manifest as hyperexcitability or irritability. medbox.orgverywellmind.com While less common than sedation, this paradoxical effect is a recognized adverse reaction. medbox.org

Rare Cases of Hallucinations, Confusion, Stupor, and Convulsions Associated with this compound

Rare and more serious CNS adverse effects associated with this compound include hallucinations, confusion, stupor, and convulsions. nih.govcaliforniaprimerecovery.comfda.govdroracle.aiconsensus.appverywellmind.comhealthline.com These effects have been reported, particularly with doses considerably higher than recommended or in the context of overdose. wikipedia.orgnih.govfda.govhres.ca Overdosage of this compound can lead to symptoms such as confusion, hallucinations, seizures, and stupor. californiaprimerecovery.comfda.govverywellmind.comhres.ca Involuntary motor activity, including tremor and convulsions, has been reported rarely, usually at higher-than-recommended dosages. nih.govfda.govhres.ca

Association between Early and Frequent this compound Use and Neurodevelopmental Disorders (e.g., Tics, Anxiety, Conduct Disturbance)

Research has explored the potential association between early and frequent this compound use in preschool children and the development of neurodevelopmental disorders. A population-based longitudinal study identified this compound as a frequently prescribed CNS-acting drug in children under 5 years old. nih.govnih.gov The study found significantly higher rates of tic disorder, anxiety, and conduct disturbance in frequent users of this compound compared to those with a single prescription. droracle.ainih.govnih.govbcchr.ca

Specifically, repeat prescriptions of this compound were associated with increased odds ratios for tic disorder (1.55; 95% CI: 1.23–1.96), anxiety (1.34; 95% CI: 1.05–1.70), and disturbance of conduct (1.34; 95% CI: 1.08–1.66) in children up to 10 years of age. nih.govnih.gov A non-significant increased trend was also observed for ADHD and disturbance of emotions. nih.govnih.gov This study was the first to report an association between long-term neurodevelopmental adverse effects and early this compound use, emphasizing the need for controlled studies to confirm a causal relationship. droracle.ainih.govnih.gov

Data from the longitudinal study on this compound use and neurodevelopmental disorders:

| Disorder | Proportion in Short-Term Users | Proportion in Frequent Users | Odds Ratio (95% CI) - Adjusted |

| Tic Disorder | 3.77% | 5.68% | 1.44 (1.14–1.83) |

| Anxiety | 4.21% | 5.41% | 1.28 (1.03–1.63) |